molecular formula C9H8N4O3 B1369902 2-methoxy-5-(1H-tetrazol-1-yl)benzoic acid

2-methoxy-5-(1H-tetrazol-1-yl)benzoic acid

Cat. No. B1369902
M. Wt: 220.18 g/mol
InChI Key: UQMAWQAAKUZBHQ-UHFFFAOYSA-N
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Patent
US06211199B1

Procedure details

Combine methyl 2-methoxy-5-(1H-tetrazol-1-yl)benzoate (2.86 g, 12.2 mmol) and a 1 M aqueous solution of sodium hydroxide (13.43 mL, 13.43 mmol) in methanol/water 100 mL, 5:1 vol./vol.). Heat to reflux. After 4 hours. concentrate in vacuo to remove most of the methanol, add water (50 mL), and adjust the pH to about 4 using a 1 M aqueous hydrochloric acid solution. Evaporate in vacuo to give a solid, slurry the solid with water, filter, and dry to give 2-methoxy-5-(1H-tetrazol-1-yl)benzoic acid.
Name
methyl 2-methoxy-5-(1H-tetrazol-1-yl)benzoate
Quantity
2.86 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.43 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([N:13]2[CH:17]=[N:16][N:15]=[N:14]2)=[CH:9][C:4]=1[C:5]([O:7]C)=[O:6].[OH-].[Na+].O>CO.O>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([N:13]2[CH:17]=[N:16][N:15]=[N:14]2)=[CH:9][C:4]=1[C:5]([OH:7])=[O:6] |f:1.2,4.5|

Inputs

Step One
Name
methyl 2-methoxy-5-(1H-tetrazol-1-yl)benzoate
Quantity
2.86 g
Type
reactant
Smiles
COC1=C(C(=O)OC)C=C(C=C1)N1N=NN=C1
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
13.43 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat to reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to remove most of the methanol
ADDITION
Type
ADDITION
Details
add water (50 mL)
CUSTOM
Type
CUSTOM
Details
Evaporate in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC1=C(C(=O)O)C=C(C=C1)N1N=NN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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